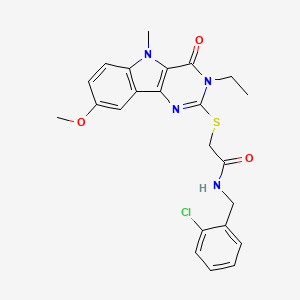

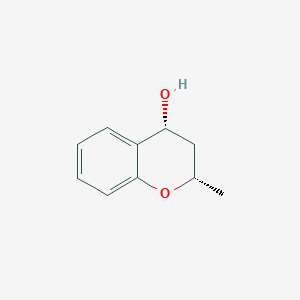

(2S,4R)-2-Methylchroman-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid” is a compound that has been mentioned in relation to chemical properties .

Synthesis Analysis

There are several papers discussing the synthesis of compounds similar to “(2S,4R)-2-Methylchroman-4-ol”. For instance, a paper discusses the design, synthesis, and evaluation of a novel glutamine derivative, "(2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid" . Another paper discusses a short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines .

Molecular Structure Analysis

The molecular structure of compounds similar to “(2S,4R)-2-Methylchroman-4-ol” has been analyzed in several studies. For example, a study on the rational design of protein stability discusses the effect of “(2S,4R)-4-Fluoroproline” on the stability and folding pathway of Ubiquitin .

Chemical Reactions Analysis

In terms of chemical reactions, a study discusses the antifungal properties of “(2S, 4R)-Ketoconazole sulfonamide” analogs . Another source discusses racemic mixtures and the resolution of enantiomers .

Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “(2S,4R)-2-Methylchroman-4-ol” have been analyzed. For example, “(2S,4R)-2,4-Octanediol” has a molecular formula of C8H18O2, an average mass of 146.227 Da, and a monoisotopic mass of 146.130676 Da .

Scientific Research Applications

Organic Synthesis and Chemical Properties "(2S,4R)-2-Methylchroman-4-ol" serves as a pivotal intermediate in the synthesis of complex organic molecules. For instance, directed lithiation of chroman-4-ols, which includes compounds like "(2S,4R)-2-Methylchroman-4-ol," has been explored for selectively targeting positions on the chroman ring. This process facilitates the synthesis of substituted chromenes and chromanones, extending the utility of chroman-4-ols in organic synthesis and drug development (Bethune et al., 1994).

Pharmacological Applications In the realm of pharmacology, the stereochemistry of molecules similar to "(2S,4R)-2-Methylchroman-4-ol" significantly influences their biological activity. A study on the stereochemical variants of a compound structurally related to "(2S,4R)-2-Methylchroman-4-ol" demonstrated that the (2R, 4R)-isomer exhibited the most potent inhibitory effect on thrombin, a key enzyme in the blood coagulation pathway. This research highlights the potential of stereochemically defined chroman derivatives in designing new anticoagulants (Okamoto et al., 1981).

Material Science and Photopolymerization Furthermore, chroman derivatives have found applications in material science, particularly in photopolymerization processes. The study of nitroxide-mediated photopolymerization (NMP) using compounds with chromophore groups linked to a chroman structure illustrates how these molecules can be engineered to initiate polymerization under UV light. This process is crucial for developing advanced materials with precise polymer architectures (Guillaneuf et al., 2010).

Mechanism of Action

Target of Action

The primary target of (2S,4R)-2-Methylchroman-4-ol is the DNA polymerase III sliding clamp (DnaN) which has been validated as a new anti-tuberculosis target . This protein plays a crucial role in DNA replication and repair, making it a significant target for therapeutic intervention .

Mode of Action

(2S,4R)-2-Methylchroman-4-ol interacts with its target, DnaN, by binding to it with nanomolar affinity . This binding inhibits the function of DnaN, thereby disrupting the DNA replication process. The compound’s interaction with DnaN results in the inhibition of cortisol production in adrenocortical cells .

Biochemical Pathways

The compound affects the steroidogenesis pathway, specifically inhibiting the production of cortisol . This inhibition occurs at lower concentrations compared to other compounds, indicating a potent effect on this pathway . The compound’s effect on this pathway leads to a decrease in cortisol levels, which can have significant downstream effects on various physiological processes, including immune response and metabolism.

Pharmacokinetics

Studies on similar compounds suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The primary result of the action of (2S,4R)-2-Methylchroman-4-ol is the inhibition of cortisol production in adrenocortical cells . This leads to a decrease in cortisol levels, which can have significant effects on various physiological processes. For example, it can lead to a reduction in immune response and changes in metabolism. Additionally, the compound may also inhibit ACTH secretion and growth of pituitary adenoma cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S,4R)-2-methyl-3,4-dihydro-2H-chromen-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7,9,11H,6H2,1H3/t7-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBIZQGILMWHRS-IONNQARKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC=C2O1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](C2=CC=CC=C2O1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-2-Methylchroman-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2742391.png)

![(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2742396.png)

![3-(4-fluorophenyl)-5-(2-methoxyethyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2742399.png)

![(5Z)-3-(4-methylphenyl)-N-[(4-methylphenyl)methoxy]-5H-indeno[1,2-c]pyridazin-5-imine](/img/structure/B2742400.png)

![tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B2742402.png)

![Methyl 4,5-dimethyl-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2742405.png)